

# Zofenopril's Superior Cardioprotective Efficacy Highlighted in SMILE Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Zofenopril |           |
| Cat. No.:            | B1663440   | Get Quote |

A comprehensive analysis of the Survival of Myocardial Infarction Long-term Evaluation (SMILE) program underscores the significant cardioprotective benefits of **zofenopril**, an angiotensin-converting enzyme (ACE) inhibitor, in patients following acute myocardial infarction (AMI). The series of four randomized, double-blind, controlled studies consistently demonstrated **zofenopril**'s efficacy in reducing mortality and major cardiovascular events, with notable advantages observed when compared to other ACE inhibitors like lisinopril and ramipril, particularly in high-risk patient subgroups.

The SMILE program encompassed a broad spectrum of post-AMI patients, evaluating **zofenopril** against placebo and other ACE inhibitors in various clinical scenarios.[1] The findings from these studies provide robust evidence supporting the early initiation of **zofenopril** in post-AMI patients to improve long-term outcomes.[2]

## Comparative Efficacy of Zofenopril: A Tabular Summary

The quantitative outcomes of the key SMILE studies are summarized below, offering a direct comparison of **zofenopril**'s performance against other ACE inhibitors.

### SMILE-2 Study: Zofenopril vs. Lisinopril

This study directly compared the safety and efficacy of **zofenopril** and lisinopril in 1,024 thrombolyzed patients with AMI.[1][3]



| Endpoint                                                | Zofenopril | Lisinopril | p-value |
|---------------------------------------------------------|------------|------------|---------|
| Primary Endpoint:<br>Incidence of Severe<br>Hypotension |            |            |         |
| Overall Incidence                                       | 10.9%      | 11.7%      | 0.38    |
| Drug-Related Severe Hypotension                         | 6.7%       | 9.8%       | 0.048   |
| Secondary Endpoint:<br>6-Week Mortality Rate            | 3.2%       | 4.0%       | 0.38    |

Data sourced from the SMILE-2 study results.[3]

## SMILE-4 Study: Zofenopril vs. Ramipril

The SMILE-4 study focused on patients with left ventricular dysfunction (LVD) following AMI and compared **zofenopril** with ramipril, both in combination with acetylsalicylic acid (ASA).[4] [5]

#### 1-Year Follow-up

| Endpoint                                                          | Zofenopril +<br>ASA (n=365) | Ramipril + ASA<br>(n=351) | Odds Ratio<br>(95% CI) | p-value |
|-------------------------------------------------------------------|-----------------------------|---------------------------|------------------------|---------|
| Primary Endpoint: Combined Death or Hospitalization for CV Causes | 0.70 (0.51-0.96)            | 0.028                     |                        |         |
| Cardiovascular<br>Hospitalization                                 | 0.64 (0.46-0.88)            | 0.006                     | _                      |         |
| Mortality Rate                                                    | 1.51 (0.70-3.27)            | 0.293                     | -                      |         |

Data sourced from the 1-year follow-up of the SMILE-4 study.[4]



#### 5-Year Follow-up

A long-term follow-up of a subset of patients from the SMILE-4 study further solidified the sustained benefits of **zofenopril**.[6][7][8]

| Endpoint                                                          | Zofenopril +<br>ASA | Ramipril + ASA | Odds Ratio<br>(95% CI) | p-value |
|-------------------------------------------------------------------|---------------------|----------------|------------------------|---------|
| Primary Endpoint: Combined Death or Hospitalization for CV Causes | 27.8%               | 43.8%          | 0.65 (0.43-0.98)       | 0.041   |
| Cardiovascular<br>Hospitalization                                 | 0.61 (0.37-0.99)    | 0.047          | _                      |         |
| Mortality Rate                                                    | 0.75 (0.36-1.59)    | 0.459          | -                      |         |

Data sourced from the 5-year follow-up of the SMILE-4 study.[6][7]

## **Experimental Protocols of the SMILE Studies**

The SMILE studies were a series of multicenter, randomized, double-blind, parallel-group trials. [1][3][4][9]

SMILE-1 Study: This study enrolled 1,556 patients within 24 hours of AMI onset who were not eligible for thrombolytic therapy. Patients were randomized to receive either **zofenopril** (starting at 7.5 mg twice daily and titrated up to 30 mg twice daily) or a placebo for 6 weeks. The primary endpoint was the combined incidence of death or severe congestive heart failure. [1][9]

SMILE-2 Study: This trial included 1,024 patients who had received thrombolytic therapy for AMI. Within 12 hours of completing thrombolysis, patients were randomized to receive either oral **zofenopril** (titrated up to 30-60 mg/day) or lisinopril (titrated up to 5-10 mg/day) for 42 days. The primary endpoint was the incidence of severe hypotension.[3]



SMILE-3 Study: This study focused on 349 post-AMI patients with preserved left ventricular function. The anti-ischemic effects of **zofenopril** were evaluated in this cohort.[1]

SMILE-4 Study: This study enrolled 771 patients with LVD (clinical signs of heart failure or a left ventricular ejection fraction <45%) following AMI. Patients were randomized to receive either **zofenopril** (60 mg/day) or ramipril (10 mg/day), in addition to ASA (100 mg/day). The primary endpoint was the combined occurrence of death or hospitalization for cardiovascular causes at 1 year.[4]

## Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and study designs, the following diagrams illustrate the signaling pathway of **zofenopril** and the general experimental workflow of the SMILE clinical trials.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Efficacy of Zofenopril Compared With Placebo and Other Angiotensin-converting Enzyme Inhibitors in Patients With Acute Myocardial Infarction and Previous Cardiovascular Risk Factors: A Pooled Individual Data Analysis of 4 Randomized, Double-blind, Controlled, Prospective Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance |
   Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
- 3. Double-blind comparison between zofenopril and lisinopril in patients with acute myocardial infarction: results of the Survival of Myocardial Infarction Long-term Evaluation-2 (SMILE-2) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between zofenopril and ramipril in combination with acetylsalicylic acid in patients with left ventricular systolic dysfunction after acute myocardial infarction: results of a randomized, double-blind, parallel-group, multicenter, European study (SMILE-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Zofenopril Versus Ramipril in the Treatment of Myocardial Infarction and Heart Failure: A Review of the Published and Unpublished Data of the Randomized Double-Blind SMILE-4 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Early Treatment With Zofenopril and Ramipril in Combination With Acetyl Salicylic Acid in Patients With Left Ventricular Systolic Dysfunction After Acute Myocardial Infarction: Results of a 5-Year Follow-up of Patients of the SMILE-4 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Treatment with Zofenopril and Ramipril in Combination with Acetyl Salicylic Acid in Patients with Left Ventricular Systolic Dysfunction after Acute Myocardial Infarction: Results of a 5-Year Follow-up of Patients of the SMILE-4 Study [iris.unipa.it]
- 9. Survival of myocardial infarction long-term evaluation (SMILE) study: rationale, design, organization, and outcome definitions PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zofenopril's Superior Cardioprotective Efficacy
  Highlighted in SMILE Studies]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1663440#efficacy-of-zofenopril-compared-to-other-ace-inhibitors-in-the-smile-study]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com